![molecular formula C39H74O6 B8256723 Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester CAS No. 26690-84-6](/img/structure/B8256723.png)
Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester
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Description
Hexadecanoic acid, methyl ester, also known as Palmitic acid, methyl ester; n-Hexadecanoic acid methyl ester; Metholene 2216; Methyl hexadecanoate; Methyl n-hexadecanoate; Methyl palmitate; Uniphat A60; Emery 2216; Radia 7120; Acide hexadecanoique methyl ester, is a chemical compound with the formula C17H34O2 .
Synthesis Analysis
The synthesis of Hexadecanoic acid, methyl ester, or similar compounds, often involves the reaction of carboxylic acids with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .Molecular Structure Analysis
The molecular structure of Hexadecanoic acid, methyl ester is represented by the formula C17H34O2 . The IUPAC Standard InChI is InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3 .Chemical Reactions Analysis
Carboxylic acids react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .Physical And Chemical Properties Analysis
Hexadecanoic acid, methyl ester has a molecular weight of 270.4507 . It is represented by the formula C17H34O2 .Mechanism of Action
properties
IUPAC Name |
(3-butanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-38(41)44-35-36(34-43-37(40)31-6-3)45-39(42)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNPZKFZBBJGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283734 |
Source
|
Record name | DL-Glyceryl-1-butyrate-2,3-dipalmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26690-84-6 |
Source
|
Record name | DL-Glyceryl-1-butyrate-2,3-dipalmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26690-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Glyceryl-1-butyrate-2,3-dipalmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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